Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the phenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate typically involves the reaction of 4-amino-3-fluorobenzaldehyde with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro or nitroso compounds, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-amino-3-fluorophenyl)propanoate: This compound lacks the difluoroacetate group, which may result in different chemical and biological properties.
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: This compound contains a hydrochloride salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)10(12,13)6-3-4-8(14)7(11)5-6/h3-5H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVQAUQHJNMZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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